molecular formula C12H24N2 B13187335 3-[(Piperidin-1-yl)methyl]azepane

3-[(Piperidin-1-yl)methyl]azepane

Cat. No.: B13187335
M. Wt: 196.33 g/mol
InChI Key: RXMLBGPVGPKMKE-UHFFFAOYSA-N
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Description

3-[(Piperidin-1-yl)methyl]azepane is a heterocyclic organic compound that features both piperidine and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-1-yl)methyl]azepane typically involves the reaction of piperidine with azepane under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking a suitable electrophilic azepane derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-1-yl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated derivatives of azepane can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-[(Piperidin-1-yl)methyl]azepane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain natural products.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-1-yl)methyl]azepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

    Azepane: A seven-membered ring containing one nitrogen atom, used as a building block in organic synthesis.

Uniqueness

3-[(Piperidin-1-yl)methyl]azepane is unique due to the combination of piperidine and azepane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for specific applications that require both rigidity and flexibility in the molecular framework.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)azepane

InChI

InChI=1S/C12H24N2/c1-4-8-14(9-5-1)11-12-6-2-3-7-13-10-12/h12-13H,1-11H2

InChI Key

RXMLBGPVGPKMKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCCCNC2

Origin of Product

United States

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